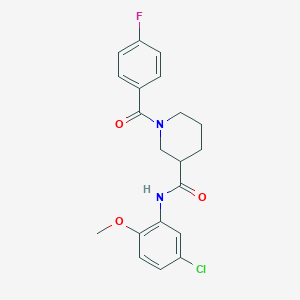
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
概要
説明
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidinecarboxamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline, 4-fluorobenzoyl chloride, and piperidine.
Formation of Intermediate: The first step involves the reaction of 5-chloro-2-methoxyaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate amide.
Cyclization: The intermediate amide is then subjected to cyclization with piperidine under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process analytical technology (PAT) to monitor and control the synthesis process.
化学反応の分析
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Research focuses on its interaction with biological targets, including its binding affinity and efficacy.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide involves its interaction with molecular targets such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and physiological processes.
類似化合物との比較
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-1-(4-chlorobenzoyl)-3-piperidinecarboxamide
- N-(5-chloro-2-methoxyphenyl)-1-(4-methylbenzoyl)-3-piperidinecarboxamide
- N-(5-chloro-2-methoxyphenyl)-1-(4-nitrobenzoyl)-3-piperidinecarboxamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct pharmacological properties compared to similar compounds.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3/c1-27-18-9-6-15(21)11-17(18)23-19(25)14-3-2-10-24(12-14)20(26)13-4-7-16(22)8-5-13/h4-9,11,14H,2-3,10,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLBGMYSHQLJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-methoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4526267.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4526275.png)
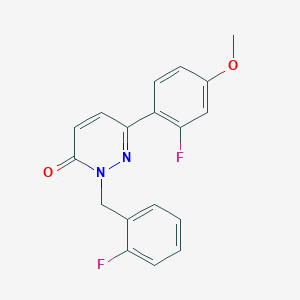
![N-[3-(methoxymethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4526289.png)
![2-methyl-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide](/img/structure/B4526297.png)
![4-({5,6-Dimethyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)aniline](/img/structure/B4526304.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B4526307.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide](/img/structure/B4526310.png)
![methyl {1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidin-4-yl}acetate](/img/structure/B4526312.png)
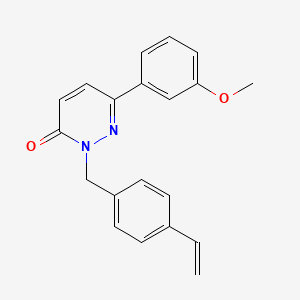
![N-(tert-butyl)-1-[(3-chlorobenzyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4526326.png)
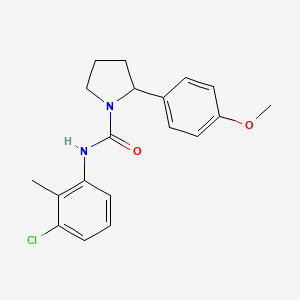
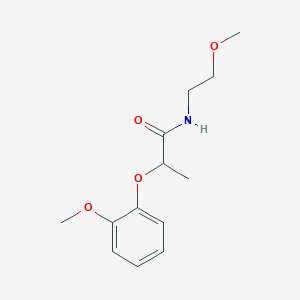
![1-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B4526362.png)
